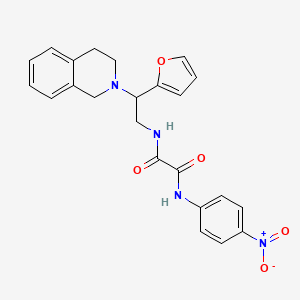
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, which includes a dihydroisoquinoline moiety, a furan ring, and a nitrophenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N4O4, with a molecular weight of approximately 434.45 g/mol. The compound is classified as an oxalamide, which are derivatives of oxalic acid where one or both hydrogen atoms are substituted with organic groups.
Key Structural Features:
- Dihydroisoquinoline Moiety: Potential interactions with neurotransmitter receptors.
- Furan Ring: May participate in hydrogen bonding or π-π interactions.
- Nitrophenyl Group: Enhances binding affinity and specificity.
The biological activity of the compound likely involves interactions with specific molecular targets such as enzymes or receptors. Research indicates that the dihydroisoquinoline core can influence neurotransmitter receptor activity, while the furan ring may enhance binding through various interactions. The nitrophenyl group is critical for maintaining the compound's potency and selectivity towards its targets.
Antioxidant and Anti-inflammatory Activities
Recent studies have highlighted the antioxidant and anti-inflammatory properties of compounds related to this compound. Molecular docking simulations suggest that these compounds can effectively inhibit key inflammatory pathways.
| Property | Description |
|---|---|
| Antioxidant Activity | Compounds exhibit significant free radical scavenging activity. |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines and mediators. |
Inhibitory Potency
The inhibitory potency against specific enzymes has been evaluated through structure-activity relationship (SAR) studies. For instance, modifications in the substituents have shown to significantly impact the binding affinity and selectivity towards specific targets.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| F8–S43 | 8.08 | Retained high inhibitory activity with optimal substitutions. |
| F8–S43–S1 | 9.69 | Loss of activity upon substitution with bromobenzenes. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
-
Neuroprotective Effects: Research has shown that compounds with similar structures exhibit neuroprotective properties, potentially beneficial for neurodegenerative diseases.
"The neuroprotective effects were attributed to the ability to modulate neurotransmitter systems."
-
Cancer Treatment Potential: The selective inhibition of specific pathways suggests possible applications in cancer therapy.
"Compounds demonstrated selective degradation activity for IKZF proteins involved in cancer progression."
-
Molecular Docking Studies: Computational studies have provided valuable insights into how these compounds interact with target proteins at the molecular level.
"Docking results indicated strong binding interactions within active sites of target enzymes."
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-22(23(29)25-18-7-9-19(10-8-18)27(30)31)24-14-20(21-6-3-13-32-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLQAWGIZITOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














